molecular formula C19H14O12 B559559 DL-Alanine CAS No. 302-72-7

DL-Alanine

Cat. No. B559559
Key on ui cas rn: 302-72-7
M. Wt: 434.3 g/mol
InChI Key: KNURQRIPZJJYQO-FYZLSVPNSA-N
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Patent
US07098207B2

Procedure details

16.8 g (0.189 mol) of D,L-alanine and 41.98 g (0.415 mol) of triethylamine are initially charged in 200 ml of dichloromethane. At 0° C. 45.07 g (0.415 mol) of trimethylsilyl chloride are added dropwise, and the mixture is stirred at room temperature for 1 h and then at 40° C. for 1 h. The solution is cooled to −10° C., and 25 g (0.189 mol) of cyclopentanecarbonyl chloride are added dropwise. The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h. With ice-cooling, 100 ml of water are added dropwise, the mixture is stirred for 10 min. and the resulting precipitate is filtered off with suction. The precipitate is washed with 300 ml of water and then with 300 ml of diethyl ether and subsequently dried at 60° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
41.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.07 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[CH:19]1([C:24](Cl)=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1>ClCCl.O>[CH:19]1([C:24]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
NC(C)C(=O)O
Name
Quantity
41.98 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
45.07 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
WAIT
Type
WAIT
Details
at 40° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to −10° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 min.
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off with suction
WASH
Type
WASH
Details
The precipitate is washed with 300 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 300 ml of diethyl ether and subsequently dried at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCC1)C(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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